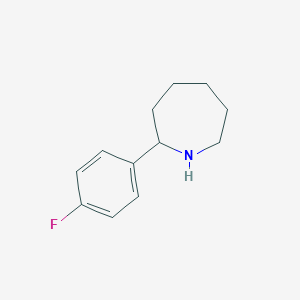

2-(4-Fluorophenyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

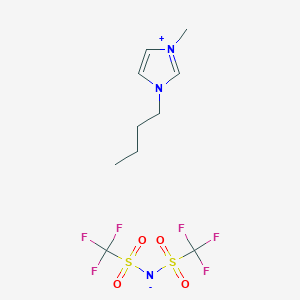

“2-(4-Fluorophenyl)azepane” is a chemical compound with the molecular formula C12H16FN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of azepane-based compounds, such as “2-(4-Fluorophenyl)azepane”, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)azepane” consists of a seven-membered azepane ring attached to a 4-fluorophenyl group . The InChI code for this compound is InChI=1S/C12H16FN/c13-11-7-5-10 (6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 .

Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Fluorophenyl)azepane” is 193.26 g/mol . It has a topological polar surface area of 12 Ų . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 193.126677677 g/mol .

科学的研究の応用

Synthesis of Non-Fused N-Aryl Azepane Derivatives

2-(4-Fluorophenyl)azepane: is utilized in the synthesis of non-fused N-aryl azepane derivatives. These derivatives are significant in synthetic chemistry for their diversity and potential in creating novel inhibitors, antidiabetics, anticancer, and DNA binding reagents. A practical methodology using Pd/LA-catalyzed reactions under mild conditions has been described, which also produces CO2 as a byproduct .

Pharmaceutical Applications

The compound has been instrumental in the formal synthesis of pharmaceutically relevant derivatives, such as Proheptazine. Proheptazine is an opioid analgesic known for effects like analgesia, sedation, and nausea. The ability to synthesize such compounds opens up possibilities for developing new medications .

Catalysis Research

In catalysis, 2-(4-Fluorophenyl)azepane plays a role in palladium-catalyzed decarboxylation processes. This is particularly important in the exclusive [5 + 2] annulation process, which is a key reaction in organic synthesis and has been studied for its efficiency and reaction mechanism through DFT calculations .

Material Science

Researchers in material science may find 2-(4-Fluorophenyl)azepane useful due to its properties and reactions. It can be used in the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity .

Chromatography and Mass Spectrometry

2-(4-Fluorophenyl)azepane: is relevant in chromatography and mass spectrometry applications. It can be used as a standard or reference compound in analytical procedures to ensure the efficiency and effectiveness of these techniques .

Chemical Synthesis

The compound is a valuable intermediate in chemical synthesis. It can be used to create a variety of complex molecules, which can then be applied in different fields of chemistry, including the development of new chemical reactions or pathways .

Safety and Hazards

将来の方向性

The future directions for “2-(4-Fluorophenyl)azepane” and other azepane-based compounds involve the development of new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles . These compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .

作用機序

Target of Action

It is known that azepane derivatives, such as 2-(4-fluorophenyl)azepane, are often used in medicinal chemistry to explore the pharmacophore space due to their sp3-hybridization . This allows for a wide range of interactions with various biological targets.

Mode of Action

The stereochemistry of the molecule, contributed by the azepane ring, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with azepane rings are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can be influenced by its chemical structure, and the azepane ring in 2-(4-fluorophenyl)azepane could potentially impact its bioavailability .

Result of Action

The presence of the azepane ring and the fluorophenyl group could potentially lead to a variety of biological effects, depending on the specific targets and pathways involved .

特性

IUPAC Name |

2-(4-fluorophenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNAJNHLFLGFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394283 |

Source

|

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168890-44-6 |

Source

|

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)